molecular formula C12H16O3 B7939631 3-(3-Ethoxyphenyl)oxolan-3-ol

3-(3-Ethoxyphenyl)oxolan-3-ol

Cat. No.: B7939631
M. Wt: 208.25 g/mol
InChI Key: HPKXUORFUUFLBD-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)oxolan-3-ol is an organic compound that features an oxolane ring substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)oxolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxybenzaldehyde with dihydrofuran in the presence of an acid catalyst to form the desired oxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution can introduce various functional groups to the phenyl ring.

Scientific Research Applications

3-(3-Ethoxyphenyl)oxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)oxolan-3-ol involves its interaction with specific molecular targets. The oxolane ring and ethoxyphenyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)oxolan-3-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(3-Propoxyphenyl)oxolan-3-ol: Features a propoxy group, leading to different chemical properties.

    3-(3-Butoxyphenyl)oxolan-3-ol: Contains a butoxy group, which may affect its reactivity and applications.

Uniqueness

3-(3-Ethoxyphenyl)oxolan-3-ol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological systems. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(3-ethoxyphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-11-5-3-4-10(8-11)12(13)6-7-14-9-12/h3-5,8,13H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKXUORFUUFLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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